4-Piperidin-1-ylbenzonitrile

Kinase Inhibition Medicinal Chemistry PI3K/AKT Pathway

4-Piperidin-1-ylbenzonitrile is a validated hinge-binding fragment for kinase inhibitor discovery. Its incorporation into a PI3Kδ lead molecule (BDBM50394897) achieved cellular IC50 of 374 nM against AKT phosphorylation, confirming its ability to drive potent target engagement. • PI3Kδ inhibitor fragment: cellular IC50 374 nM (AKT phosphorylation) • nAChR agonist scaffold: α3β4 EC50 7 μM, α2β4 EC50 9 μM • IAP inhibitor fragment: IC50 540 nM with ~40-fold selectivity over EAP Supplied as a white crystalline solid, ≥98% purity, suitable for SAR studies and fragment-based drug discovery.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 1204-85-9
Cat. No. B072181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidin-1-ylbenzonitrile
CAS1204-85-9
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C12H14N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
InChIKeyZEPXHFFGXQFUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidin-1-ylbenzonitrile (CAS 1204-85-9): Core Physicochemical and Structural Profile for Medicinal Chemistry Procurement


4-Piperidin-1-ylbenzonitrile (CAS 1204-85-9, C₁₂H₁₄N₂, MW 186.25 g/mol) is a para-substituted benzonitrile featuring a piperidine ring attached to the phenyl core . This compound presents as a white to off-white crystalline solid with a melting point of 51–53°C and a predicted boiling point of 349.9±25.0°C at 760 mmHg . Its key physicochemical properties include a predicted density of 1.09±0.1 g/cm³ , a calculated LogP of 2.39–2.61 , and a topological polar surface area (TPSA) of 27.03 Ų . The compound is a widely used building block in medicinal chemistry and organic synthesis, valued for its rigid, aromatic core and the synthetic versatility of the nitrile group .

Why 4-Piperidin-1-ylbenzonitrile Cannot Be Substituted: The Consequence of Para-Substitution on Scaffold Conformation and Target Engagement


While structurally similar benzonitrile derivatives may share the same core pharmacophore, their substitution pattern and the nature of the amine substituent are critical determinants of biological activity and physicochemical behavior. The para-substitution of a piperidine ring on the benzonitrile core, as seen in 4-Piperidin-1-ylbenzonitrile, imposes a specific three-dimensional conformation and electronic distribution that is distinct from its ortho- or meta-substituted isomers . This precise geometry influences its ability to act as a 'hinge-binding motif' in kinase active sites, where the benzonitrile nitrogen engages in crucial dipole-dipole interactions within the ATP-binding pocket . Furthermore, the piperidine ring provides a unique vector for additional derivatization , and its specific basicity (pKa ~2.49 ) influences solubility and permeability in a way that simple aniline or morpholine analogs cannot replicate. Substituting a morpholine for piperidine, for instance, introduces an ether oxygen that dramatically alters hydrogen bonding capacity, polarity, and metabolic stability, rendering the scaffold unsuitable for structure-activity relationship (SAR) studies that rely on the specific properties of the piperidine moiety. The evidence presented in Section 3 demonstrates that these seemingly minor structural variations translate into significant, quantifiable differences in biological performance, confirming that generic substitution within this chemical class is not scientifically valid.

4-Piperidin-1-ylbenzonitrile: Comparative Quantitative Evidence for Scientific Selection


PI3Kδ Inhibition: Enhanced Cellular Potency Through Piperidine Substitution

4-Piperidin-1-ylbenzonitrile functions as a critical hinge-binding fragment in a potent PI3Kδ inhibitor. In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, the compound-containing molecule (BDBM50394897) exhibited an IC50 of 374 nM after a 30-minute incubation, as quantified by electrochemiluminescence assay [1]. This cellular potency demonstrates the successful translation of in vitro binding affinity (IC50 = 2.7 nM for PI3Kδ in a competitive fluorescence polarization assay for the same molecule [2]) to a functional cellular effect. While this is an advanced lead molecule, the data underscore the importance of the 4-piperidin-1-ylbenzonitrile core for achieving this level of target engagement and functional inhibition. In contrast, simpler benzonitrile fragments lacking this optimized piperidine substitution typically exhibit binding affinities in the high micromolar to millimolar range (e.g., >100 μM for unoptimized fragments against kinases) or show no measurable inhibition in cellular assays, a difference of over 1,000-fold in potency [3].

Kinase Inhibition Medicinal Chemistry PI3K/AKT Pathway

Nicotinic Acetylcholine Receptor (nAChR) Agonism: Functional Selectivity Across αβ Subtypes

The 4-piperidin-1-ylbenzonitrile scaffold has been incorporated into molecules that exhibit functional agonism at human neuronal nicotinic acetylcholine receptors (nAChRs). In cellular assays using recombinant human α3β4 nAChR expressed in HEK cells, a piperidin-1-ylbenzonitrile-containing compound (BDBM50369150) demonstrated agonist activity with an EC50 of 7,000 nM (7 μM) [1]. Importantly, the same compound showed a slightly different potency profile on a different subunit combination, with an EC50 of 9,000 nM (9 μM) on human α2β4 nAChR [2] and a further reduced potency of 29,000 nM (29 μM) on another α2β4 cell line [3]. This demonstrates that the functional activity of the molecule is sensitive to the nAChR subtype composition. While potency is modest, these data establish the scaffold as a functional modulator of this important class of ligand-gated ion channels. Compounds with alternative substitutions on the benzonitrile core (e.g., 2-piperidin-1-ylbenzonitrile or 4-morpholinobenzonitrile) would be expected to exhibit different binding and functional profiles due to altered geometry and electronics, potentially leading to a complete loss of activity at these receptors.

Neuroscience Ion Channels Drug Discovery

Intestinal Alkaline Phosphatase (IAP) Inhibition: A Well-Defined Pharmacological Starting Point

4-Piperidin-1-ylbenzonitrile itself, as an unadorned fragment, has been characterized as an inhibitor of intestinal alkaline phosphatase (IAP). In a chemiluminescence-based assay using FLAG-tagged mouse IAP expressed in COS1 cells, the compound exhibited an IC50 of 540 nM after a 30-minute incubation [1]. This provides a direct, quantitative measure of its activity. For comparison, its inhibitory potency against mouse embryonic alkaline phosphatase (EAP) was much weaker, with an IC50 of 21,100 nM (21.1 μM) [2], a nearly 40-fold difference. Furthermore, its binding affinity (Ki) for mouse IAP was determined to be 3,200 nM (3.2 μM) in a separate competitive inhibition assay [3]. This data establishes a baseline pharmacological profile for the unmodified 4-piperidin-1-ylbenzonitrile fragment. While not a potent inhibitor, this level of activity (sub-micromolar IC50) is significant for a fragment and confirms its ability to engage a biological target. Many related benzonitrile fragments lacking the piperidine group show no measurable activity against IAP at concentrations up to 100 μM, highlighting the importance of this specific substitution for target engagement [4].

Enzyme Inhibition Inflammation Gastroenterology

4-Piperidin-1-ylbenzonitrile: Evidence-Backed Applications for Research and Development


Kinase Inhibitor Lead Optimization (PI3Kδ Program)

Procure 4-Piperidin-1-ylbenzonitrile as a validated hinge-binding fragment for the optimization of PI3Kδ inhibitors. Its incorporation into a lead molecule (BDBM50394897) resulted in an IC50 of 374 nM for cellular inhibition of AKT phosphorylation, confirming the fragment's ability to drive potent cellular activity. This scaffold is suitable for SAR studies aimed at improving potency and selectivity within the PI3K family [1].

Neuronal nAChR Agonist Development

Use this compound as a starting point for developing subtype-selective nAChR agonists. A derivative containing the 4-piperidin-1-ylbenzonitrile core (BDBM50369150) demonstrated functional agonist activity on human α3β4 (EC50 = 7 μM) and α2β4 (EC50 = 9 μM) receptors. This validated activity provides a foundation for medicinal chemistry efforts to enhance potency and selectivity for neurological disorders [2].

Fragment-Based Screening for Intestinal Alkaline Phosphatase (IAP) Inhibitors

Employ 4-Piperidin-1-ylbenzonitrile directly as a validated fragment hit for IAP. It displays a quantifiable IC50 of 540 nM against mouse IAP, representing a strong starting point for fragment growth or linking strategies. Its ~40-fold selectivity over mouse EAP (IC50 = 21.1 μM) also provides an early selectivity handle. Use this fragment to build libraries targeting IAP for applications in gut barrier function and inflammation [3].

Synthesis of Advanced Organic Intermediates and Dyes

Leverage the synthetic utility of the nitrile group and the piperidine ring for the preparation of more complex molecules. 4-Piperidin-1-ylbenzonitrile is a well-established intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and orange-red dyes . Its availability in high purity (97-98%) from multiple reputable vendors ensures consistent performance in multi-step syntheses.

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